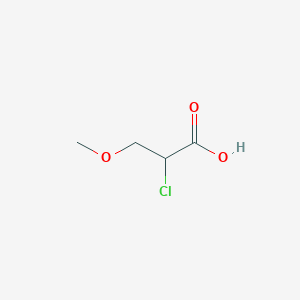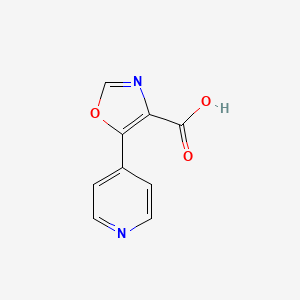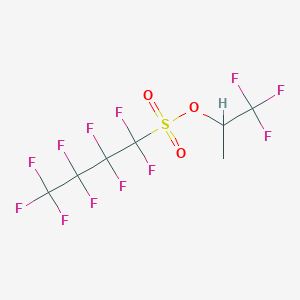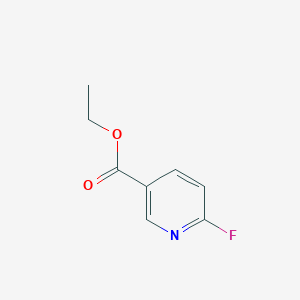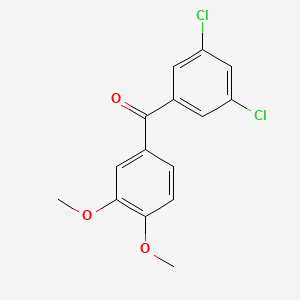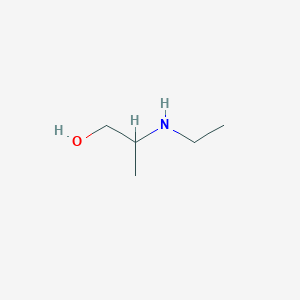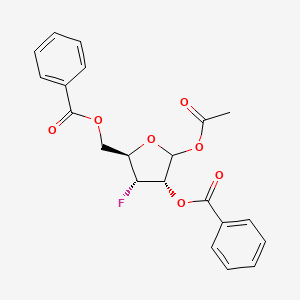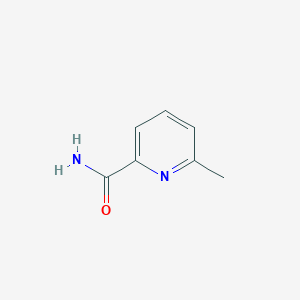
6-メチルピリジン-2-カルボキサミド
説明
6-Methylpyridine-2-carboxamide (MPCA) is a synthetic compound that has been used in multiple scientific research applications. It is a versatile compound that has been studied for its biochemical and physiological effects, as well as its ability to act as a building block for a variety of other compounds. MPCA is a member of the pyridine family, and is a colorless, crystalline solid. It has a molecular weight of 157.15 g/mol and a melting point of around 140°C.
科学的研究の応用
治療用途におけるウレアーゼ阻害
6-メチルピリジン-2-カルボキサミド: 誘導体は、潜在的なウレアーゼ阻害剤として研究されてきました。 ウレアーゼは、尿素を加水分解してアンモニアと二酸化炭素に変換する酵素であり、その阻害は、胃潰瘍や十二指腸潰瘍など、ウレア分解菌が原因で起こる疾患の治療に不可欠であり、これらは癌につながる可能性があります . 新規ピリジンカルボキサミド誘導体の合成とそのウレアーゼに対する評価は、有意な阻害作用を示しており、新たな治療法の開発にとって有望です .
α-グルコシダーゼ阻害による抗糖尿病作用
研究によると、6-メチルピリジン-2-カルボン酸(関連化合物)を含む金属錯体は、強力なα-グルコシダーゼ阻害活性を示すことが示されています . これは、糖尿病管理の文脈において重要です。なぜなら、α-グルコシダーゼ阻害剤は、炭水化物の消化とグルコースの吸収を遅らせることによって、血糖値のコントロールに役立ちます . このような阻害剤の開発は、効果的な糖尿病治療に貢献することができます。
プロテオミクス研究
プロテオミクスの分野では、6-メチルピリジン-2-カルボキサミドは、特殊な製品として使用されています。プロテオミクスは、タンパク質の大規模な研究、その構造、および機能を扱う学問です。 この化合物がこの研究分野で果たす役割は、タンパク質関連のプロセスを理解し、さまざまな疾患に対する標的治療を開発する上で重要であることを示しています .
分子ドッキング研究
分子ドッキングは、安定な複合体を形成するために互いに結合した場合、2つの分子の好ましい配向を予測するために使用される方法です。6-メチルピリジン-2-カルボキサミドを含むピリジンカルボキサミド誘導体は、ウレアーゼなどの酵素との相互作用を理解するために、分子ドッキング研究で使用されています。 これは、潜在的な薬物として酵素阻害剤の合理的な設計に役立ちます .
創薬のための動力学的研究
動力学的研究は、反応速度とその影響因子を理解するために、創薬において不可欠です6-メチルピリジン-2-カルボキサミド誘導体は、酵素阻害剤としての有効性を評価するために、動力学的研究の対象となっています。これは、治療薬としての可能性に関する貴重な洞察を提供します .
化学分析のための分光学的研究
赤外線(IR)分光法などの分光学的研究は、化学化合物を識別および特性評価するために不可欠です6-メチルピリジン-2-カルボキサミドとその誘導体は、分光学的研究を使用して分析され、構造と特性が決定されます。これは、新薬の開発にとって不可欠です .
創薬のための計算化学
密度汎関数理論(DFT)計算や分子ドッキングなどの計算化学ツールは、6-メチルピリジン-2-カルボキサミド誘導体の研究に使用されます。 これらのツールは、分子幾何学、電子遷移、および生物学的標的との相互作用を予測するのに役立ちます。これは、新薬の設計において不可欠です .
製薬用途のための新規構造の合成
6-メチルピリジン-2-カルボキサミドを含む新規構造の合成は、活発な研究分野です。 この部分構造を持つ新しい化合物を合成することで、さまざまな治療分野における、有効性と安全性が向上した薬物の発見につながる可能性があります .
Safety and Hazards
特性
IUPAC Name |
6-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQXUVPRCWNHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70494270 | |
| Record name | 6-Methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70494270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63668-37-1 | |
| Record name | 6-Methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70494270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide interact with its target and what are the downstream effects?
A1: This compound is hypothesized to target Prolyl-tRNA synthetase (PRS) in Plasmodium falciparum, the parasite responsible for malaria. [] PRS is a crucial enzyme for protein synthesis, and inhibiting it can disrupt parasite growth. While the exact binding mode remains to be fully elucidated, molecular docking studies suggest that the compound might occupy the ATP-binding site of PRS. [] This binding could potentially interfere with the enzyme's ability to attach the amino acid proline to its corresponding tRNA molecule, ultimately hindering protein synthesis in the parasite.
Q2: The research mentions different enantiomers of this compound. What is the significance of these different forms?
A2: Enantiomers are molecules that are mirror images of each other, much like our left and right hands. Despite having the same chemical formula, enantiomers can exhibit different biological activities. In the case of 4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide, the S enantiomer demonstrated better binding affinity to Plasmodium falciparum PRS in molecular docking simulations compared to the R enantiomer. [] This computational finding aligns with in vitro antimalarial assays, where the S enantiomer also exhibited higher potency. [] This highlights the importance of chirality in drug development and the need to synthesize and evaluate the biological activity of individual enantiomers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



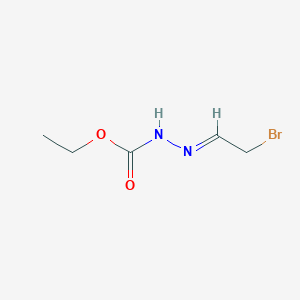
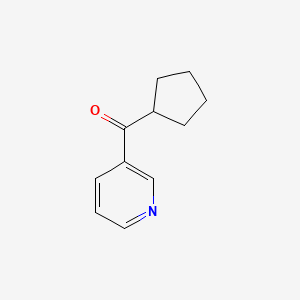
![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)


